REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].C(N1C=CC=CC1N)C.[CH3:16][N:17]1[CH2:34][C:32]2=[C:33]3[C:28](=[C:29]([O:35][CH3:36])[CH:30]=[CH:31]2)[O:27][C@H:26]2[C@@:20]3([CH:21]=[CH:22][C:23]([CH2:25]2)=[O:24])[CH2:19][CH2:18]1.CN1CC2C=CC(OC)=C3C=2[C@]2([C@@H](O3)C[C@@H](O)C=C2)CC1.CN1CC2=C3C(=C(OC)C=C2)OC2C3(C=CC(O)C2)CC1>CCOCC.ClCCl.CO>[CH3:16][N:17]1[CH2:34][C:32]2=[C:33]3[C:28](=[C:29]([O:35][CH3:36])[CH:30]=[CH:31]2)[O:27][C@H:26]2[C@@:20]3([CH:21]=[CH:22][C@@H:23]([OH:24])[CH2:25]2)[CH2:19][CH2:18]1 |f:0.1.2.3.4.5,11.12|
|
Name
|
dichloromethane methanol
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl.CO
|
Name
|
|
Quantity
|
1.2 mL
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
(-)-N-methy-ephedrine
|
Quantity
|
0.23 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0.31 g
|
Type
|
reactant
|
Smiles
|
C(C)N1C(C=CC=C1)N
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0.1 g
|
Type
|
reactant
|
Smiles
|
CN1CC[C@]23C=CC(=O)C[C@H]2OC4=C(C=CC(=C34)C1)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1CC[C@@]23C=C[C@@H](C[C@@H]2OC=4C3=C(C=CC4OC)C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 20 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
fitted with a reflux condenser and nitrogen inlet
|
Type
|
TEMPERATURE
|
Details
|
the solution was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
the bright yellow solution was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for a further 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled to -78° C.
|
Type
|
TEMPERATURE
|
Details
|
The suspension was warmed to 0° C.
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature over 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched 2M potassium carbonate (10 ml)
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted into ethyl acetate (2×10 ml)
|
Type
|
WASH
|
Details
|
the combined organic layer was washed with water (5 ml) and brine (5 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulphate
|
Type
|
FILTRATION
|
Details
|
Filtration and evaporation
|
Type
|
CUSTOM
|
Details
|
gave an orange oil which
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1CC[C@]23C=C[C@H](C[C@H]2OC4=C(C=CC(=C34)C1)OC)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 30% |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 26% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].C(N1C=CC=CC1N)C.[CH3:16][N:17]1[CH2:34][C:32]2=[C:33]3[C:28](=[C:29]([O:35][CH3:36])[CH:30]=[CH:31]2)[O:27][C@H:26]2[C@@:20]3([CH:21]=[CH:22][C:23]([CH2:25]2)=[O:24])[CH2:19][CH2:18]1.CN1CC2C=CC(OC)=C3C=2[C@]2([C@@H](O3)C[C@@H](O)C=C2)CC1.CN1CC2=C3C(=C(OC)C=C2)OC2C3(C=CC(O)C2)CC1>CCOCC.ClCCl.CO>[CH3:16][N:17]1[CH2:34][C:32]2=[C:33]3[C:28](=[C:29]([O:35][CH3:36])[CH:30]=[CH:31]2)[O:27][C@H:26]2[C@@:20]3([CH:21]=[CH:22][C@@H:23]([OH:24])[CH2:25]2)[CH2:19][CH2:18]1 |f:0.1.2.3.4.5,11.12|
|
Name
|
dichloromethane methanol
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl.CO
|
Name
|
|
Quantity
|
1.2 mL
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
(-)-N-methy-ephedrine
|
Quantity
|
0.23 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0.31 g
|
Type
|
reactant
|
Smiles
|
C(C)N1C(C=CC=C1)N
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0.1 g
|
Type
|
reactant
|
Smiles
|
CN1CC[C@]23C=CC(=O)C[C@H]2OC4=C(C=CC(=C34)C1)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1CC[C@@]23C=C[C@@H](C[C@@H]2OC=4C3=C(C=CC4OC)C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 20 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
fitted with a reflux condenser and nitrogen inlet
|
Type
|
TEMPERATURE
|
Details
|
the solution was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
the bright yellow solution was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for a further 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled to -78° C.
|
Type
|
TEMPERATURE
|
Details
|
The suspension was warmed to 0° C.
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature over 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched 2M potassium carbonate (10 ml)
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted into ethyl acetate (2×10 ml)
|
Type
|
WASH
|
Details
|
the combined organic layer was washed with water (5 ml) and brine (5 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulphate
|
Type
|
FILTRATION
|
Details
|
Filtration and evaporation
|
Type
|
CUSTOM
|
Details
|
gave an orange oil which
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1CC[C@]23C=C[C@H](C[C@H]2OC4=C(C=CC(=C34)C1)OC)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 30% |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 26% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].C(N1C=CC=CC1N)C.[CH3:16][N:17]1[CH2:34][C:32]2=[C:33]3[C:28](=[C:29]([O:35][CH3:36])[CH:30]=[CH:31]2)[O:27][C@H:26]2[C@@:20]3([CH:21]=[CH:22][C:23]([CH2:25]2)=[O:24])[CH2:19][CH2:18]1.CN1CC2C=CC(OC)=C3C=2[C@]2([C@@H](O3)C[C@@H](O)C=C2)CC1.CN1CC2=C3C(=C(OC)C=C2)OC2C3(C=CC(O)C2)CC1>CCOCC.ClCCl.CO>[CH3:16][N:17]1[CH2:34][C:32]2=[C:33]3[C:28](=[C:29]([O:35][CH3:36])[CH:30]=[CH:31]2)[O:27][C@H:26]2[C@@:20]3([CH:21]=[CH:22][C@@H:23]([OH:24])[CH2:25]2)[CH2:19][CH2:18]1 |f:0.1.2.3.4.5,11.12|
|
Name
|
dichloromethane methanol
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl.CO
|
Name
|
|
Quantity
|
1.2 mL
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
(-)-N-methy-ephedrine
|
Quantity
|
0.23 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0.31 g
|
Type
|
reactant
|
Smiles
|
C(C)N1C(C=CC=C1)N
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0.1 g
|
Type
|
reactant
|
Smiles
|
CN1CC[C@]23C=CC(=O)C[C@H]2OC4=C(C=CC(=C34)C1)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1CC[C@@]23C=C[C@@H](C[C@@H]2OC=4C3=C(C=CC4OC)C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 20 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
fitted with a reflux condenser and nitrogen inlet
|
Type
|
TEMPERATURE
|
Details
|
the solution was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
the bright yellow solution was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for a further 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled to -78° C.
|
Type
|
TEMPERATURE
|
Details
|
The suspension was warmed to 0° C.
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature over 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched 2M potassium carbonate (10 ml)
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted into ethyl acetate (2×10 ml)
|
Type
|
WASH
|
Details
|
the combined organic layer was washed with water (5 ml) and brine (5 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulphate
|
Type
|
FILTRATION
|
Details
|
Filtration and evaporation
|
Type
|
CUSTOM
|
Details
|
gave an orange oil which
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1CC[C@]23C=C[C@H](C[C@H]2OC4=C(C=CC(=C34)C1)OC)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 30% |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 26% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |